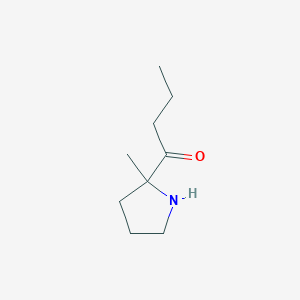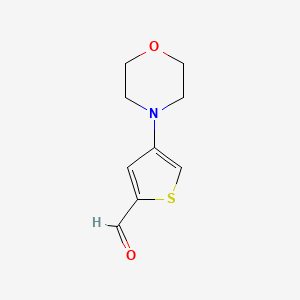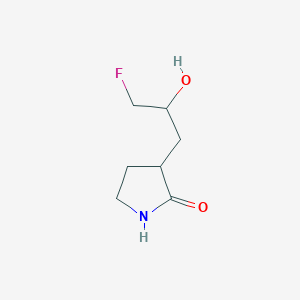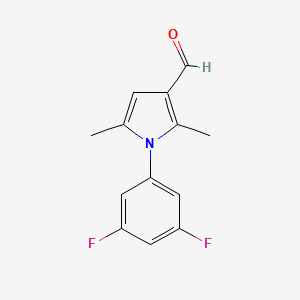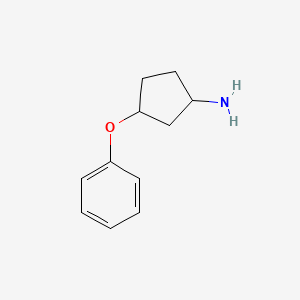
3-Phenoxycyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenoxycyclopentanamine is an organic compound that features a cyclopentane ring substituted with an amine group and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxycyclopentanamine typically involves the reaction of cyclopentanone with phenol in the presence of a base to form 3-phenoxycyclopentanone. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield 3-phenoxycyclopentanol. Finally, the hydroxyl group is converted to an amine group through a substitution reaction using reagents like ammonia or an amine source under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Phenoxycyclopentanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The phenoxy group can be reduced under specific conditions to yield cyclopentylamine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Ammonia (NH₃) or primary amines under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Cyclopentylamine derivatives.
Substitution: Various amine-substituted cyclopentane derivatives.
Scientific Research Applications
3-Phenoxycyclopentanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-Phenoxycyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in π-π interactions with aromatic residues, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanamine: Lacks the phenoxy group, resulting in different chemical properties and reactivity.
Phenoxycyclopentane: Lacks the amine group, affecting its biological activity and applications.
Phenoxycyclohexanamine: Contains a cyclohexane ring instead of a cyclopentane ring, leading to different steric and electronic properties .
Uniqueness
3-Phenoxycyclopentanamine is unique due to the combination of the phenoxy and amine groups on a cyclopentane ring. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-phenoxycyclopentan-1-amine |
InChI |
InChI=1S/C11H15NO/c12-9-6-7-11(8-9)13-10-4-2-1-3-5-10/h1-5,9,11H,6-8,12H2 |
InChI Key |
UTYFWVNFUHKXNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1N)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole](/img/structure/B15253221.png)
amine](/img/structure/B15253233.png)
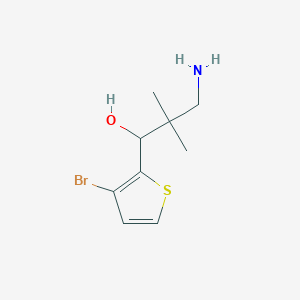
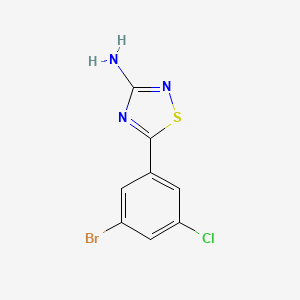
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid](/img/structure/B15253250.png)
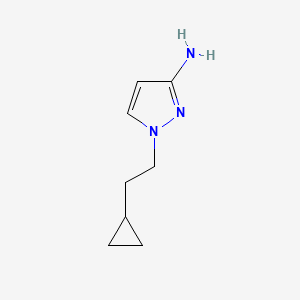
![1-[1-(Aminomethyl)cyclopropyl]pent-3-yn-1-one](/img/structure/B15253263.png)
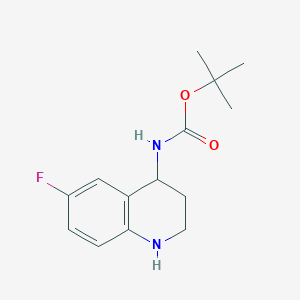
![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoic acid](/img/structure/B15253282.png)

